Nrc-AN-019
描述
Nrc-AN-019 is a phenyl amino pyrimidine derivative that has shown promise as a therapeutic agent for imatinib mesylate-resistant chronic myeloid leukemia. This compound has been designed to overcome resistance to imatinib mesylate, a first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia .
准备方法
The synthesis of Nrc-AN-019 involves the preparation of phenyl amino pyrimidine derivatives. The synthetic route includes the reaction of appropriate starting materials under specific conditions to yield the desired compound. Detailed synthetic routes and reaction conditions are described in the literature . Industrial production methods for this compound would likely involve scaling up these laboratory procedures to produce the compound in larger quantities while maintaining purity and efficacy.
化学反应分析
Nrc-AN-019 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
Nrc-AN-019 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of phenyl amino pyrimidine derivatives.
Biology: It is used to investigate the biological effects of phenyl amino pyrimidine derivatives on various cell lines.
Industry: It can be used in the development of new drugs and therapeutic agents.
作用机制
Nrc-AN-019 exerts its effects by inhibiting the activity of the BCR-ABL tyrosine kinase, which is responsible for the uncontrolled proliferation of leukemia cells. The compound binds to the ATP-binding site of the BCR-ABL protein, preventing its activation and subsequent signaling pathways that lead to cell proliferation .
相似化合物的比较
Nrc-AN-019 is compared with other similar compounds, such as:
Imatinib mesylate: The first-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.
Dasatinib: A second-generation tyrosine kinase inhibitor that is effective against most clinically relevant BCR-ABL mutations except the highly resistant T315I mutation.
Nilotinib: Another second-generation tyrosine kinase inhibitor with similar applications.
Bosutinib: A second-generation tyrosine kinase inhibitor showing promise as a novel anti-chronic myeloid leukemia agent.
This compound is unique in its ability to overcome resistance to imatinib mesylate, making it a promising therapeutic agent for patients with imatinib-resistant chronic myeloid leukemia .
属性
CAS 编号 |
879507-25-2 |
---|---|
分子式 |
C25H17F6N5O |
分子量 |
517.4 g/mol |
IUPAC 名称 |
N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C25H17F6N5O/c1-14-4-5-19(12-21(14)36-23-33-8-6-20(35-23)15-3-2-7-32-13-15)34-22(37)16-9-17(24(26,27)28)11-18(10-16)25(29,30)31/h2-13H,1H3,(H,34,37)(H,33,35,36) |
InChI 键 |
LCPGCGAJBOWMIP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4 |
规范 SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NC3=NC=CC(=N3)C4=CN=CC=C4 |
外观 |
Solid powder |
Key on ui other cas no. |
879507-25-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
AN-019; NRC-019; NRC-AN-019; NRC; AN; 019; AN019; NRC019; NRCAN019; AN 019; NRC 019; NRC AN 019; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。